1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
CAS No.: 1417567-99-7
Cat. No.: VC2966067
Molecular Formula: C8H3BrClF5O
Molecular Weight: 325.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417567-99-7 |
|---|---|
| Molecular Formula | C8H3BrClF5O |
| Molecular Weight | 325.46 g/mol |
| IUPAC Name | 1-bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3BrClF5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H |
| Standard InChI Key | KKVNGIWPKJVOMA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br |
Introduction
Structural Characteristics and Identification
1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is a complex organohalogen compound consisting of a benzene core with multiple functional groups. The molecule features a bromine atom at position 1, a chlorodifluoromethoxy group (-OCF₂Cl) at position 2, and a trifluoromethyl group (-CF₃) at position 4. This unique arrangement of substituents contributes to its distinctive chemical and physical properties.
Identification Parameters
The compound is identified through several standard chemical identification parameters, summarized in Table 1:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-bromo-2-(chlorodifluoromethoxy)-4-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₃BrClF₅O |
| CAS Number | 1417567-99-7 |
| Molecular Weight | 325.46 g/mol |
| MFCD | MFCD22581027 |
The structural configuration includes a planar benzene ring with three electron-withdrawing groups positioned strategically around the aromatic core. The bromine atom and chlorodifluoromethoxy group are positioned adjacent to each other, creating a steric interaction that likely influences the compound's reactivity and conformational properties.
Physicochemical Properties
The physicochemical properties of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene are largely influenced by its halogenated substituents. These functional groups impart significant electronic effects that determine the compound's behavior in various chemical environments.
Physical Properties
Table 2 presents the key physical properties of this compound:
| Property | Value |
|---|---|
| Physical State | Likely liquid at room temperature (based on similar compounds) |
| LogP | 5.34 |
| Heavy Atom Count | 16 |
| Rotatable Bond Count | 3 |
| Number of Rings | 1 |
| Carbon Bond Saturation (Fsp3) | 0.25 |
| Polar Surface Area | 9 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
The compound exhibits a high lipophilicity as indicated by its LogP value of 5.34, which suggests it would have greater solubility in non-polar solvents than in aqueous solutions. This property is consistent with other highly halogenated aromatic compounds and is largely attributed to the presence of multiple fluorine atoms and the bromine substituent.
Spectroscopic Characteristics
While specific spectroscopic data for this compound is limited in the available literature, its structural features suggest certain characteristic spectral patterns. The presence of fluorine atoms in the trifluoromethyl and chlorodifluoromethoxy groups would make ¹⁹F NMR spectroscopy particularly valuable for structural confirmation. The trifluoromethyl group typically exhibits a distinctive singlet in the ¹⁹F NMR spectrum, while the difluoromethoxy moiety would show a characteristic pattern.
Synthetic Methodologies
The synthesis of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene likely involves multiple steps of halogenation and substitution reactions. Based on the synthetic routes for similar compounds, several potential pathways can be proposed.
Probable Synthetic Routes
The synthesis may involve a sequence beginning with a suitable trifluoromethylbenzene derivative, followed by regioselective halogenation and chlorodifluoromethoxylation steps. One potential approach is outlined below:
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Starting with 4-(trifluoromethyl)benzene derivatives
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Regioselective bromination at position 1
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Introduction of the chlorodifluoromethoxy group at position 2
Chemical Reactivity
The reactivity of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is largely determined by its electron-withdrawing substituents, which influence the electron density distribution in the aromatic ring.
Applications and Significance
Research Applications
The unique structure of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene makes it valuable in several research areas:
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Pharmaceutical Intermediate: The compound could serve as a building block in the synthesis of pharmaceutically active molecules, particularly those requiring specific electronic properties or metabolic stability.
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Agrochemical Development: Halogenated aromatic compounds often exhibit bioactivity relevant to agrochemical applications, including herbicidal, fungicidal, or insecticidal properties.
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Materials Science: The compound's electronic properties might be exploited in the development of functional materials, such as liquid crystals or electronic components.
Comparison with Related Compounds
To better understand the distinctive features of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene, it is instructive to compare it with structurally related compounds:
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | Lacks the difluoromethoxy group; has chlorine directly attached to the benzene ring |
| 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene | C₇H₃BrClF₃O | 275.45 | Has fluorine instead of trifluoromethyl group; different position of substituents |
| 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | Has chlorine directly attached to the ring instead of a chlorodifluoromethoxy group |
The presence of the chlorodifluoromethoxy group in 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene distinguishes it from many related compounds and likely contributes to its unique chemical behavior and potential applications.
Future Research Directions
Expanding Synthetic Applications
Future research might focus on exploring the utility of 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene in various synthetic transformations, particularly:
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Development of novel cross-coupling methodologies specific to this highly functionalized substrate
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Investigation of its potential in asymmetric synthesis
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Exploration of selective functional group transformations
Structure-Activity Relationship Studies
The compound's unique substitution pattern could be valuable in structure-activity relationship (SAR) studies for pharmaceutical or agrochemical development. Research into how each substituent contributes to biological activity could yield insights for rational drug design.
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